Quinapril-d5 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

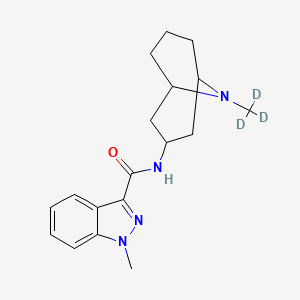

Quinapril-d5 Hydrochloride is the labelled analogue of Quinapril . It is an angiotensin-converting enzyme inhibitor which can be used in the treatment of hypertension and congestive heart failure . The molecular formula is C25H26D5ClN2O5 and the molecular weight is 480.01 .

Synthesis Analysis

This compound can be synthesized through a continuous one-flow multi-step process . Another method involves reacting (2S,4S)-2- (4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester to yield quinapril tert-butyl ester, which is subsequently reacted with an acid to yield quinapril or an acid addition salt of quinapril .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string: O=C (C (N [C@H] (CCC1=C ( [2H])C ( [2H])=C ( [2H])C ( [2H])=C1 [2H])C (OCC)=O)C)N2CC3=C [C]=CC=C3C [C@H]2C (O)=O.Cl .

Chemical Reactions Analysis

The chemical reactions of this compound involve the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor .

Physical and Chemical Properties Analysis

This compound is a white solid . It is soluble in acetone, methanol, and water . The densities of amorphous this compound were determined as 1.18 and 1.21 g/cm3 .

Scientific Research Applications

Preclinical Data Overview

Quinapril hydrochloride has been extensively studied in various in vitro and in vivo animal models. It is a nonpeptide, nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor. In studies, it has shown to inhibit the contractile and pressor effects of angiotensin I, and lower blood pressure in rodents and dogs with hypertension. Notably, quinapril does not affect the development of hypertension in certain rat models. Its antihypertensive activity correlates with the inhibition of tissue ACE, suggesting that the reduction in peripheral vascular resistance due to plasma and tissue ACE inhibition accounts for its therapeutic benefit. Preliminary data also indicate potential benefits in heart failure conditions in animal models (Kaplan, Taylor, & Olson, 1990).

Pharmacological Analysis

Quinapril and its active metabolite, quinaprilat, have been analyzed using capillary zone electrophoresis systems optimized for their detection in urine and pharmaceuticals. This method, under optimum conditions, allows separation and analysis in less than 5 minutes, indicating its practicality for rapid testing (Prieto, Alonso, & Jiménez, 2002).

Clinical Development

The clinical development of quinapril hydrochloride involved evaluating its antihypertensive properties in human subjects. Initial phases focused on pharmacokinetics and pharmacology, establishing a dose range and examining its effects on human hemodynamics and blood pressure. Subsequent studies explored its safety and efficacy in patients with mild to moderate hypertension, supporting its use as first-line therapy in hypertension management. Its potent and sustained action is attributed to its strong binding to tissue ACE (Frank, 1990).

Application in Elderly Patients

Quinapril hydrochloride was found effective when administered once daily to hypertensive patients, including the elderly. Studies comparing its effects in younger and older patients indicated excellent response in patients over 65 with various degrees of hypertension. This suggests that quinapril is safe and effective in older hypertensives as in younger patients (Schnaper, 1990).

Mucoadhesive Microsphere Development

Research into developing mucoadhesive drug delivery systems for quinapril hydrochloride aimed to enhance drug absorption and bioavailability. The microspheres were evaluated for properties like particle size and drug release over 24 hours. This approach maximizes medication discharge rate at the appropriate site, enhancing treatment effectiveness for hypertension (Singh, Rai, Somkuvar, & Singhai, 2022).

Pharmacology and Therapeutic Use in Cardiovascular Disorders

Quinapril, as an ACE inhibitor, has shown to produce favorable hemodynamic changes, improve ventricular and endothelial function, and reduce microalbuminuria in patients with hypertension and/or diabetes. It has also demonstrated benefits in congestive heart failure patients, improving exercise tolerance, symptoms, and functional class. The tolerability profile of quinapril is similar to other ACE inhibitors, making it an effective treatment option for cardiovascular disorders (Culy & Jarvis, 2002).

Mechanism of Action

Target of Action

Quinapril-d5 Hydrochloride primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

The inhibition of ACE leads to a decrease in angiotensin II, disrupting the RAAS pathway . This results in a reduction in aldosterone secretion, which decreases sodium and water reabsorption, further contributing to the reduction in blood volume and blood pressure .

Pharmacokinetics

This compound is rapidly absorbed and converted to quinaprilat, its active metabolite . It has a bioavailability of 50-80% . The time to reach maximum plasma concentration (Tmax) for quinapril is about 1 hour, while for quinaprilat, it’s about 2.5 hours . A high-fat meal can reduce the absorption of quinapril by 25-30% .

Result of Action

The primary result of this compound’s action is the reduction of blood pressure . By inhibiting ACE and disrupting the RAAS pathway, it causes vasodilation and decreases blood volume . This makes it effective in treating conditions like hypertension and congestive heart failure .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of food, particularly a high-fat meal, can reduce its absorption, impacting its bioavailability . Additionally, individual patient characteristics, such as the presence of renal or liver impairment, can affect the metabolism and excretion of the drug .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Quinapril-d5 Hydrochloride plays a significant role in biochemical reactions by inhibiting the angiotensin-converting enzyme. This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The compound interacts with the angiotensin-converting enzyme through competitive inhibition, binding to the active site of the enzyme and preventing the conversion of angiotensin I to angiotensin II .

Cellular Effects

This compound affects various types of cells and cellular processes. In endothelial cells, it promotes vasodilation by reducing the levels of angiotensin II, which in turn decreases the production of endothelin-1, a vasoconstrictor. In cardiac myocytes, this compound reduces hypertrophy and fibrosis by inhibiting the angiotensin II-mediated signaling pathways. Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of angiotensin II and its downstream effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the angiotensin-converting enzyme, leading to competitive inhibition. This binding prevents the conversion of angiotensin I to angiotensin II, thereby reducing the levels of angiotensin II in the bloodstream. The reduction in angiotensin II levels leads to vasodilation, decreased blood pressure, and reduced cardiac workload. This compound also affects gene expression by modulating the activity of transcription factors involved in the regulation of hypertrophy and fibrosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under physiological conditions, but it may undergo degradation in the presence of certain enzymes or under extreme pH conditions. Long-term studies have shown that this compound maintains its efficacy in reducing blood pressure and preventing cardiac hypertrophy and fibrosis over extended periods. Its stability and degradation profile may vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces blood pressure and prevents cardiac hypertrophy without causing significant adverse effects. At high doses, this compound may cause hypotension, renal dysfunction, and electrolyte imbalances. Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating a saturation of the angiotensin-converting enzyme inhibition .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it is converted to its active form, Quinaprilat-d5. This conversion is mediated by hepatic esterases. Quinaprilat-d5 then inhibits the angiotensin-converting enzyme, leading to reduced levels of angiotensin II. The compound also interacts with other enzymes and cofactors involved in the renin-angiotensin-aldosterone system, affecting metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters such as organic anion-transporting polypeptides (OATPs) and P-glycoprotein, which facilitate its uptake and efflux. The compound’s localization and accumulation are influenced by its binding to plasma proteins and its affinity for specific tissues, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and the endoplasmic reticulum, where it exerts its inhibitory effects on the angiotensin-converting enzyme. The compound may also be localized in other cellular compartments, such as the mitochondria, depending on the specific cell type and experimental conditions. Post-translational modifications, such as phosphorylation and glycosylation, may influence the targeting and activity of this compound within cells .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Quinapril-d5 Hydrochloride involves the conversion of starting materials into intermediate compounds, followed by the final conversion of the intermediate into the target compound.", "Starting Materials": [ "Ethyl 2-oxo-1-pyrrolidineacetate-d5", "2-Methyl-1-propanol", "Sodium hydroxide", "Hydrogen chloride", "Methanol", "Acetic anhydride", "Trifluoroacetic acid", "Ethyl acetate", "Toluene", "Water" ], "Reaction": [ "Step 1: Ethyl 2-oxo-1-pyrrolidineacetate-d5 is treated with 2-methyl-1-propanol and sodium hydroxide to form the intermediate, (3S)-3-amino-2-oxo-1-pyrrolidineacetate-d5.", "Step 2: The intermediate is then reacted with hydrogen chloride and methanol to form (3S)-1-[2-(1-ethoxycarbonyl-3-phenylpropylamino)-1-oxopropyl]-L-proline methyl ester-d5.", "Step 3: The intermediate is then reacted with acetic anhydride and trifluoroacetic acid to form the protected intermediate, (3S)-1-[2-(1-ethoxycarbonyl-3-phenylpropylamino)-1-oxopropyl]-L-proline 2,2,2-trifluoroacetate-d5.", "Step 4: The protected intermediate is then reacted with ethyl acetate and toluene to form the target compound, Quinapril-d5 Hydrochloride.", "Step 5: The final compound is purified and isolated using water and other suitable solvents." ] } | |

CAS No. |

1356020-03-5 |

Molecular Formula |

C25H31ClN2O5 |

Molecular Weight |

480.0 g/mol |

IUPAC Name |

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C25H30N2O5.ClH/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30;/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30);1H/t17-,21-,22-;/m0./s1/i4D,5D,6D,9D,10D; |

InChI Key |

IBBLRJGOOANPTQ-GOMJJGCLSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)[2H])[2H].Cl |

SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl |

Synonyms |

CI-906-d5, PD-109452-2-d5, Accupril-d5, Accuprin-d5, Accupro-d5; Korec-d5; Korectic-d5; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B562499.png)

![4-{[(p-Fluorophenyl)imino]methyl}phenol-d4](/img/structure/B562506.png)

![6-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B562509.png)

![4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B562518.png)